3-(Hydroxymethyl)-1,4-dioxan-2-ol
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Overview
Description
3-(Hydroxymethyl)-1,4-dioxan-2-ol is an organic compound characterized by a dioxane ring with a hydroxymethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,4-dioxan-2-ol typically involves the reaction of formaldehyde with a suitable dioxane precursor under controlled conditions. One common method is the hydroxymethylation of dioxane derivatives using formaldehyde in the presence of a catalyst . The reaction conditions often include moderate temperatures and specific pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-1,4-dioxan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
3-(Hydroxymethyl)-1,4-dioxan-2-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1,4-dioxan-2-ol involves its interaction with specific molecular targets, leading to various biochemical effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function . The compound’s unique structure allows it to modulate specific pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Tris (hydroxymethyl)aminomethane: Known for its buffering properties in biochemical applications.
Hydroxymethylfurfural: A furan derivative with applications in the production of biofuels and chemicals.
Hydroxymethylated prodrugs: Used in pharmaceuticals for improved drug delivery and efficacy.
Uniqueness
3-(Hydroxymethyl)-1,4-dioxan-2-ol stands out due to its dioxane ring structure, which imparts unique chemical and physical properties.
Properties
CAS No. |
56886-08-9 |
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Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1,4-dioxan-2-ol |
InChI |
InChI=1S/C5H10O4/c6-3-4-5(7)9-2-1-8-4/h4-7H,1-3H2 |
InChI Key |
LVDCNWIRPQOBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(O1)CO)O |
Origin of Product |
United States |
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